(S)-1-(Pyridin-4-yl)ethanol belongs to the class of pyridine derivatives and is classified as a secondary alcohol due to the presence of a hydroxyl (-OH) group attached to a saturated carbon atom. It is recognized for its chirality, with the (S) configuration denoting the specific spatial arrangement of its atoms.
The synthesis of (S)-1-(Pyridin-4-yl)ethanol can be accomplished through various methods, primarily involving the reaction of pyridine derivatives with aldehydes or ketones under specific conditions. One notable method involves the methylolation reaction, where pyridine bases react with formaldehyde in the presence of a base to yield pyridine ethanol derivatives with high selectivity and yield.
The molecular structure of (S)-1-(Pyridin-4-yl)ethanol features:
(S)-1-(Pyridin-4-yl)ethanol can participate in various chemical reactions:
Reactions often require specific catalysts or reagents to facilitate the transformation while maintaining enantiomeric purity. For instance, oxidation reactions may utilize oxidizing agents like chromium trioxide or potassium permanganate.
The mechanism of action for (S)-1-(Pyridin-4-yl)ethanol primarily involves its interaction with biological targets due to its ability to form hydrogen bonds through its hydroxyl group. This property enhances its solubility and bioavailability, making it an attractive candidate for drug development.
Studies indicate that (S)-1-(Pyridin-4-yl)ethanol exhibits potential pharmacological activities, possibly interacting with neurotransmitter systems or serving as an intermediate in synthesizing more complex pharmaceutical agents .
(S)-1-(Pyridin-4-yl)ethanol has several scientific applications:
(S)-1-(Pyridin-4-yl)ethanol possesses a well-defined molecular architecture characterized by the formula C₇H₉NO and a molecular weight of 123.15 g/mol [1] [4] [7]. The chiral (S)-configuration at the C1 carbon atom governs its three-dimensional orientation and biochemical behavior. This stereogenic center arises from the asymmetric substitution pattern where the hydroxyl group, methyl group, hydrogen atom, and pyridin-4-yl group occupy distinct spatial positions [6]. The compound typically crystallizes as white needles with a melting point range of 67-69°C [6].
Table 1: Key Structural and Physicochemical Parameters of (S)-1-(Pyridin-4-yl)ethanol
Property | Value | Source/Reference |
---|---|---|
CAS Registry Number | 54656-96-1 | [1] [6] |
Molecular Formula | C₇H₉NO | [1] [7] |
Molecular Weight | 123.15 g/mol | [1] [4] [7] |
Specific Rotation ([α]₂₀/D) | +58° (c = 1, chloroform) | [6] |
MDL Number | MFCD00077866 | [1] [7] |
SMILES Notation | CC@@HC1=CC=NC=C1 | [4] [7] |
InChIKey | HVOAMIOKNARIMR-LURJTMIESA-N | [2] |
The pyridine ring adopts a planar conformation with the nitrogen atom positioned para to the chiral ethanol substituent. This electronic configuration imparts moderate basicity (predicted pKa ~13.52) and influences hydrogen-bonding capacity [5] [6]. Spectroscopic signatures include characteristic IR stretches for the hydroxyl group (3200-3600 cm⁻¹) and aromatic C=C/C=N vibrations (1400-1600 cm⁻¹), while NMR spectra display distinct diastereotopic proton environments confirming chirality [6].
The significance of chiral pyridine-containing alcohols emerged prominently during the late 20th century alongside developments in asymmetric synthesis. While the racemic variant (1-Pyridin-4-yl-ethanol, CAS 23389-75-5) was documented earlier and commercially available from suppliers like Alfa Aesar and Matrix Scientific [5], the enantiopure (S)-enantiomer (54656-96-1) gained attention more recently due to its superior efficacy in stereoselective reactions. Early applications leveraged its pyridinyl moiety as a coordinating ligand in transition metal catalysis, exploiting nitrogen’s Lewis basicity [5] [6].
The commercial evolution of this compound reflects advancements in chiral resolution technologies. Initial supplies of the racemate (priced at ~$214/g in 2021) contrasted sharply with enantiopure material (priced at ~$599/g in 2024), highlighting the premium associated with stereochemical purity [3] [5]. This cost disparity drove innovations in enzymatic resolution and asymmetric reduction protocols for 1-(pyridin-4-yl)ethanone, enabling economical production of enantiomerically enriched (S)-alcohols at industrial scales [5] [6].
(S)-1-(Pyridin-4-yl)ethanol serves as a versatile chiral auxiliary and ligand scaffold due to its configurationally stable stereocenter and bifunctional reactivity. The hydroxyl group undergoes regioselective derivatization (e.g., esterification, etherification), while the pyridinyl nitrogen coordinates metals like ruthenium, iridium, and palladium in enantioselective catalysts [6]. Its effectiveness stems from the synergistic effect between the chiral center and the Lewis basic nitrogen, which collectively control substrate orientation during catalytic cycles.
Table 2: Computational Chemistry Descriptors Relevant to Synthesis Design
Descriptor | Value | Interpretation/Significance |
---|---|---|
TPSA | 33.12 Ų | Moderate membrane permeability |
Consensus LogP | 0.81 | Balanced hydrophobicity for organic/aqueous systems |
H-Bond Acceptors | 2 | Metal coordination and solvation sites |
H-Bond Donors | 1 | Substrate recognition in catalysis |
Rotatable Bonds | 1 | Conformational flexibility |
GI Absorption | High | Pharmaceutical applicability |
BBB Permeation | Yes | CNS drug potential |
Computational models predict favorable drug-likeness properties, including high gastrointestinal absorption and blood-brain barrier permeability, making it valuable for pharmaceutical intermediates [2]. For example, it acts as a precursor for kinase inhibitors targeting ROS1—a receptor tyrosine kinase implicated in non-small cell lung cancer. Structural analogs featuring the (S)-1-(pyridin-4-yl)ethanol moiety demonstrate enhanced target affinity due to optimal three-dimensional positioning within the ATP-binding pocket [10]. This stereoelectronic precision is unattainable with racemic or (R)-counterparts, underscoring the enantiomer’s unique value in medicinal chemistry [6].
The compound’s molecular dimensions (fraction Csp³ = 0.29) and topological polar surface area (33.12 Ų) further facilitate its integration into complex molecules without significantly increasing molecular weight or complexity—a critical advantage in fragment-based drug design [2] [6]. Recent applications exploit its chiral pool status for synthesizing stereodefined metabolites and diagnostic probes, leveraging the predictable metabolism of the ethanol side chain [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: